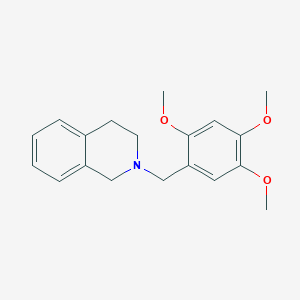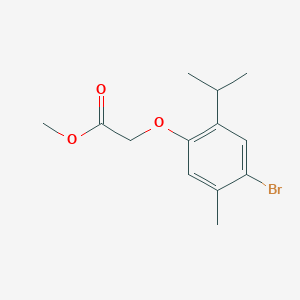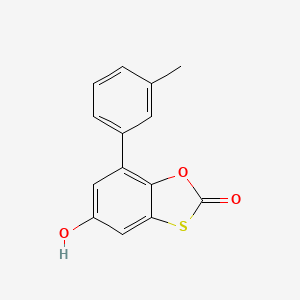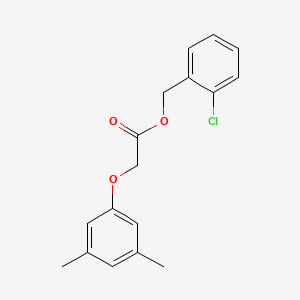
2-(2,4,5-三甲氧基苄基)-1,2,3,4-四氢异喹啉
描述
Tetrahydroisoquinoline derivatives, including 2-(2,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, are of significant interest in medicinal chemistry for their potential biological activities. These compounds have been studied for various pharmacological properties, including beta-adrenergic and platelet antiaggregatory activities. The structural modifications and substituent variations play a crucial role in their biological effects and interaction with biological targets.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves complex reactions that introduce various substituents to the tetrahydroisoquinoline core. For example, the synthesis of a positional isomer of trimetoquinol, a related tetrahydroisoquinoline derivative, demonstrated the impact of methoxy group positions on biological activity, underscoring the importance of synthesis strategy in medicinal chemistry (Miller et al., 1980).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives, including the distribution of methoxy groups, significantly influences their biological activities. Structural studies, often utilizing NMR and mass spectroscopy, provide insights into the configuration and conformation of these molecules, which are critical for understanding their interaction with biological targets.
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions that modify their structure and, consequently, their chemical and biological properties. For instance, the modification of trimetoquinol by replacing catecholic hydroxyl groups with chloro substituents resulted in compounds with marked beta-adrenoceptor antagonist properties, showcasing the versatility of chemical reactions in altering pharmacological profiles (Kaiser et al., 1986).
科学研究应用
β-肾上腺素能活性和血小板抗聚集活性
三甲托喹诺的位向异构体,1-(2',4',5'-三甲氧基苄基)-6,7-二羟基-1,2,3,4-四氢异喹啉,已被合成并研究其β-肾上腺素能活性。在豚鼠心房和气管制剂中,该化合物与三甲托喹诺相比表现出较弱的β-肾上腺素能活性。然而,它在人和兔子的富血小板血浆中表现出有效的抗聚集作用,表明甲氧基位置的变化导致生物活性发生显著差异 (Miller, Bossart, Mayo, & Feller, 1980)。
甲基取代效应
三甲托喹诺的甲基和二甲基类似物,包括1-(3,4,5-三甲氧基苄基)基团的变化,已被合成并评估其β-肾上腺素能活性。这些化合物在β1和β2肾上腺素能受体上表现出不同的激动剂活性,一些化合物在初步药理学研究中表现出对β2受体的选择性 (Sober et al., 1981)。
光学异构体的药理作用
比较1-(3,4,5-三甲氧基苄基)-6,7-二羟基-1,2,3,4-四氢异喹啉的光学异构体的药理作用的研究表明,(-)-1异构体在β-肾上腺素能受体制剂中比(+)-1更有效。这些异构体在抑制豚鼠主动脉中去甲肾上腺素诱导的收缩方面也表现出相等的α-拮抗剂特性 (Miller, Kador, Venkatraman, & Feller, 1975)。
支气管扩张活性
1967年进行的一项研究发现,6,7-二羟基-1,2,3,4-四氢异喹啉的1-(3',4',5'-三甲氧基苄基)衍生物是一种活性很高的支气管扩张剂,在体外和体内测试中均显示出显著的疗效 (Yamato, Mashimo, Hirakura, & Yamagata, 1967)。
心血管系统效应
另一项研究探讨了包括1-(3',4',5'-三甲氧基苄基)-6,7-二羟基-1,2,3,4-四氢异喹啉在内的各种四氢异喹啉衍生物对心血管系统的影响。发现该化合物是所测试衍生物中药理活性最强的,表现出有效的支气管扩张和心血管作用 (Sato, Yamaguchi, & Kiyomoto, 1967)。
属性
IUPAC Name |
2-[(2,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-21-17-11-19(23-3)18(22-2)10-16(17)13-20-9-8-14-6-4-5-7-15(14)12-20/h4-7,10-11H,8-9,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFHBIXCKVTOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC3=CC=CC=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,5-Trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-tert-butylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5674096.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5674103.png)
![1-{[(4-chlorobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5674119.png)


![N-isobutyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5674144.png)

![1,6-dimethyl-N-[1-(3-thienyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5674156.png)
![(3R*,4S*)-1-[3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoyl]-4-cyclopropyl-3-pyrrolidinamine](/img/structure/B5674164.png)
![9-methyl-2-{[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5674172.png)
![4-{3-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]phenyl}morpholine](/img/structure/B5674179.png)
![N-cycloheptyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5674187.png)

